molecular formula C8H15O6P B8611579 2-[[2-(Dimethoxyphosphinyl)ethoxy]methyl]acrylic acid CAS No. 349582-20-3

2-[[2-(Dimethoxyphosphinyl)ethoxy]methyl]acrylic acid

Cat. No. B8611579
Key on ui cas rn: 349582-20-3
M. Wt: 238.17 g/mol
InChI Key: QNKGOZUWLIWNHS-UHFFFAOYSA-N
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Patent
US06710149B2

Procedure details

Specifically, the reaction of 2-[4-(dimethoxyphosphoryl)-2-oxabutyl]-acrylic acid ethyl ester with sodium hydroxide with elimination of ethanol gives 2-[4-(dimethoxyphosphoryl)-2-oxa-butyl]-acrylic acid:
Name
2-[4-(dimethoxyphosphoryl)-2-oxabutyl]-acrylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[C:5]([CH2:7][O:8][CH2:9][CH2:10][P:11]([O:15][CH3:16])([O:13][CH3:14])=[O:12])=[CH2:6])C.[OH-].[Na+]>C(O)C>[CH3:14][O:13][P:11]([CH2:10][CH2:9][O:8][CH2:7][C:5](=[CH2:6])[C:4]([OH:17])=[O:3])([O:15][CH3:16])=[O:12] |f:1.2|

Inputs

Step One
Name
2-[4-(dimethoxyphosphoryl)-2-oxabutyl]-acrylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=C)COCCP(=O)(OC)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COP(=O)(OC)CCOCC(C(=O)O)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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